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Efficacy and Safety Comparison of Leniolisib

The table below summarizes the long-term outcomes of leniolisib treatment from the OLE study and

compares its efficacy against standard of care (SoC) from an externally controlled analysis [1] [2].

Findings from Leniolisib Open-Label Extension Comparison vs. Standard of Care

Aspect
(OLE) Study (SoC)

| Study Details | « Patients (n): 37 [1] - Median Exposure: 102 weeks (approx. 2 years) [1] * Data Source:
Interim analysis of ongoing OLE (NCT02859727) [1] [2] | « Control: External control from ESID registry
[2] « Analysis: Externally controlled, long-term comparison [2] | | Key Efficacy Outcomes | * Reduced
Infections: Significant reduction in annualized infection rate (p=0.004) [1] ¢ Lymphoproliferation:
Reduced lymphadenopathy and splenomegaly [1] « Immunophenotype: Normalization of lymphocyte
subsets (e.g., naive B cells) and improved cytopenias [1] « IRT Use: 10 out of 27 patients reduced or
discontinued Immunoglobulin Replacement Therapy [1] | * Respiratory Infections: 66% lower annual rate
(Rate Ratio: 0.34; 95% CI: 0.19, 0.59) [2] ¢ Serum IgM: Significant reduction vs. SoC (treatment effect:
-1.09 g/L; 95% CI: -1.78, -0.39; p=0.002) [2] | | Safety Profile | - Tolerability: Well-tolerated with exposure
up to 5 years [1] * Adverse Events (AEs): 87% experienced an AE; most were Grade 1-3, no Grade 4 AEs

related to treatment [1] ¢ Serious AEs: One Grade 5 AE in a patient with severe comorbidities, determined to
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be unrelated to leniolisib [1] | Not applicable (SoC safety profile was not a focus of the comparative

analysis) |

Experimental and Methodological Details

For researchers, the key design elements and methodologies of the clinical trials are outlined below.

Trial Designs and Patient Populations

e Open-Label Extension (OLE) Study (NCT02859727): This is a multinational, single-arm, ongoing
study assessing the long-term use of leniolisib [1]. Patients aged =12 years with genetically
confirmed APDS who completed a prior parent study (a dose-finding trial or a 12-week placebo-
controlled trial, NCT02435173) or had prior exposure to other PI3Kd inhibitors were eligible [1]. In the
OLE, all participants received leniolisib 70 mg orally, twice daily [1].

e External Control Study: This analysis compared long-term data from the leniolisib OLE study with
an external control cohort from the European Society for Inmunodeficiencies (ESID) registry [2].
To ensure comparability, baseline characteristics between the two groups were balanced using
inverse probability of treatment weighting [2]. The endpoints were chosen based on a feasibility
assessment of available and comparable data from both sources [2].

Key Efficacy Assessment Methodologies

e Lymphoproliferation: Measured as the percentage change from baseline in lymph node size
and spleen volume, assessed via magnetic resonance imaging (MRI) or computed tomography (CT)
[3] [4].

¢ Immunological Biomarkers:

o Lymphocyte Subsets: Immunophenotyping of peripheral blood cells via flow cytometry to
guantify proportions of naive B cells, transitional B cells, and senescent T cells (e.g., CD57+).
This measures the drug's effect on correcting the underlying immune dysregulation [1] [3].

o Serum Immunoglobulin M (IgM): Measured in g/L from blood samples. Reduction toward
normal levels indicates improved B-cell function and class-switching [2].

¢ Infection Rates: The annualized rate of respiratory tract infections was calculated based on
investigator-reported adverse events of infection [1] [2].

e PI3Kd Pathway Suppression: In earlier phases, the pharmacodynamic effect was confirmed ex vivo
by measuring the reduction of phosphorylated AKT (pAKT) in patient B-cells after anti-IgM
stimulation, using flow cytometry [3].
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Leniolisib’'s Mechanism of Action

The following diagram illustrates the targeted mechanism of leniolisib in correcting the underlying

pathology of APDS.

Targets

APDS-Causing Mutation
(in PIK3CD or PIK3R1)

Suppresses | Leads to

Click to download full resolution via product page

Conclusion for Research and Development

In summary, for researchers and drug development professionals, the long-term data for leniolisib

demonstrates:
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e Sustained Efficacy: Leniolisib provides durable improvements in key clinical and immunological
hallmarks of APDS, including significant reduction in lymphoproliferation and infection rates over a
median of two years of treatment [1].

¢ Favorable Safety: The safety profile remains manageable in the long term, with an absence of
severe treatment-related AEs that have been associated with other PI3Kd inhibitors used in oncology

[1] [5].

e Superiority Over SoC: Externally controlled analyses provide robust evidence that leniolisib is
superior to standard care in reducing infection burden and normalizing pathogenic immune
biomarkers [2].

These findings validate PI3K$ inhibition as a viable precision medicine approach for APDS and may inform

the development of similar targeted therapies for other immune dysregulation diseases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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